Hydrogen‑Bond Donor/Acceptor Capacity Versus TMQ and 7‑Methoxy Analog
The target compound provides a free phenolic –OH at position 7 (HBD=2, HBA=2) . In contrast, the parent 2,2,4‑trimethyl‑1,2‑dihydroquinoline (TMQ, CAS 147‑47‑7) lacks a heteroatom‑bonded hydrogen on the aromatic ring (HBD=1, HBA=1), and the 7‑methoxy analog (CAS 1810‑74‑8) presents HBD=0, HBA=2 due to O‑methylation . The additional HBD capacity of the target compound is critical for the condensation with phthalic anhydrides and related carbonyl reagents that construct the xanthene core of rhodamine dyes; the 7‑methoxy analog requires a demethylation step prior to cyclization, reducing overall yield by 10–25% [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) / acceptor count (HBA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 2 |
| Comparator Or Baseline | TMQ: HBD = 1, HBA = 1; 7‑Methoxy analog: HBD = 0, HBA = 2 |
| Quantified Difference | ΔHBD = +1 vs. TMQ; ΔHBD = +2 vs. 7‑MeO; yield penalty for 7‑MeO = 10–25% in representative rhodamine syntheses |
| Conditions | Calculated from molecular structures (ChemSpider); yield data from patent examples (US 6,184,379) |
Why This Matters
The free 7‑OH group eliminates a deprotection step in dye synthesis, directly reducing process cost and increasing overall yield.
- [1] Josel, H.-P., et al. (2001). U.S. Patent No. 6,184,379. Rhodamine derivatives and the use thereof. Examples 1–3. View Source
